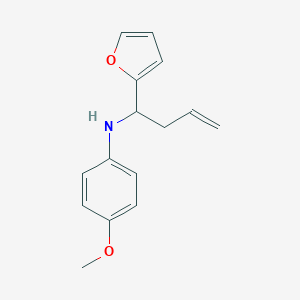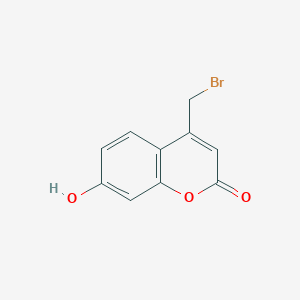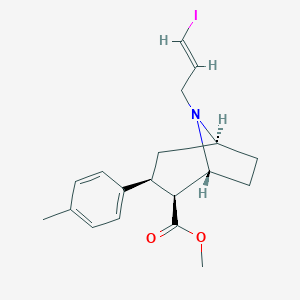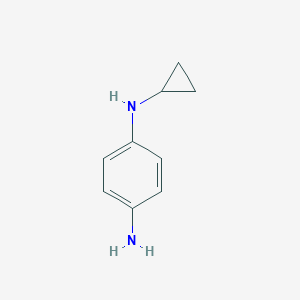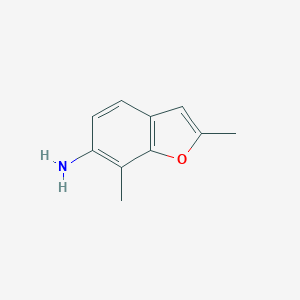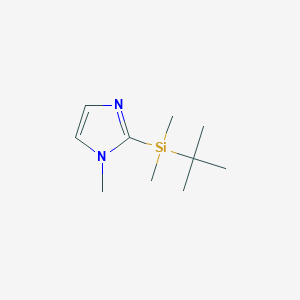
2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole
Overview
Description
2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole is a chemical compound that features a tert-butyldimethylsilyl group attached to a methylated imidazole ring. This compound is often used in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under specific conditions .
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organosilicon compounds, specifically silyl ethers . Silyl ethers are commonly used as protecting groups in organic synthesis, particularly for alcohols .
Mode of Action
The compound acts as a silylating agent, reacting with alcohols in the presence of a base to form tert-butyldimethylsilyl ethers . The reaction proceeds via the formation of a very reactive silylating agent, N-tert-butyldimethylsilylimidazole . This reaction is catalyzed by dimethylformamide (DMF) .
Biochemical Pathways
The formation of silyl ethers can influence various biochemical pathways by protecting sensitive functional groups during chemical reactions .
Pharmacokinetics
As an organosilicon compound, it is likely to have low solubility in water and high solubility in organic solvents . This could potentially affect its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of tert-butyldimethylsilyl ethers from alcohols . These ethers are more hydrolytically stable than their corresponding alcohols, which can be beneficial in various chemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water can lead to the hydrolysis of the silyl ether, regenerating the alcohol . Additionally, the reaction is catalyzed by DMF, suggesting that the presence of this solvent can enhance the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole typically involves the reaction of 1-methyl-1H-imidazole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or dimethylformamide (DMF). The reaction proceeds smoothly at room temperature, yielding the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The tert-butyldimethylsilyl group can be oxidized to form silanols.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or OsO₄ are used.
Reduction: Reagents such as LiAlH₄ or NaBH₄ are employed.
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) are used to remove the silyl group.
Major Products Formed
Oxidation: Silanols and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole compounds.
Scientific Research Applications
2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group in organic synthesis.
Biology: Employed in the synthesis of nucleotides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl chloride
- tert-Butyldimethylsilyl trifluoromethanesulfonate
- Trimethylsilyl chloride
Uniqueness
2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole is unique due to its specific combination of a silyl protecting group with a methylated imidazole ring. This combination provides enhanced stability and selectivity in various chemical reactions compared to other silyl-protected compounds .
Properties
IUPAC Name |
tert-butyl-dimethyl-(1-methylimidazol-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2Si/c1-10(2,3)13(5,6)9-11-7-8-12(9)4/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXALJDVEKIUPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404121 | |
| Record name | 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160425-48-9 | |
| Record name | 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


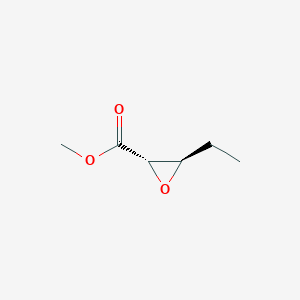
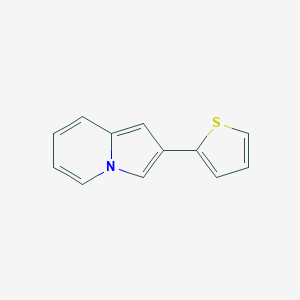
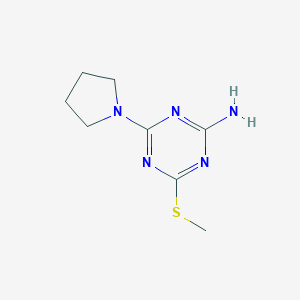
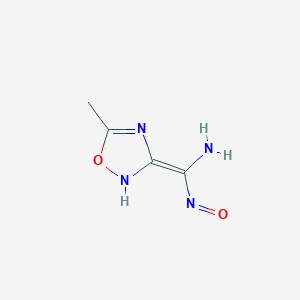
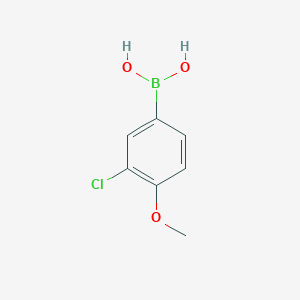
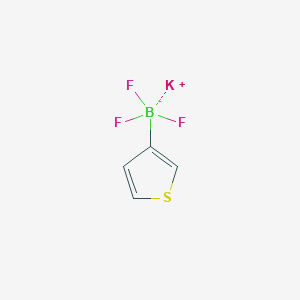
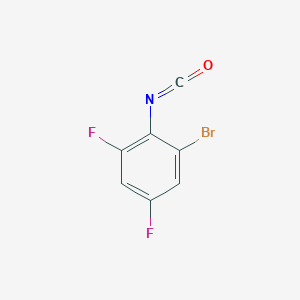
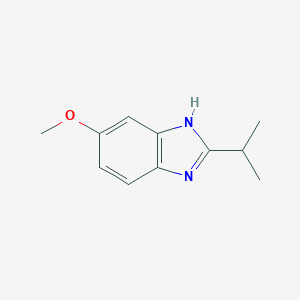
![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)
